Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate
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Overview
Description
Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate, often involves the (3 + 2) cycloaddition reaction. This reaction typically employs alkynes and nitrile oxides as reactants. The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives focus on optimizing reaction conditions to achieve high yields and purity. The use of catalysts, temperature control, and reaction time are critical factors in scaling up the synthesis process. For instance, the reaction of compound 26 with alkynes in the presence of 18-crown-6 catalyst, potassium carbonate, and 4-toluenesulfonyl chloride at 80°C for 8–10 hours results in the formation of isoxazole-linked glyco-conjugates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization to form isoxazoles.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions involving nucleophiles or electrophiles can introduce new functional groups to the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include copper (I) chloride, tert-butyl nitrite, and isoamyl nitrite. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions are various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets, such as enzymes and receptors, modulating their activity. The exact mechanism can vary depending on the specific structure of the compound and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate include other isoxazole derivatives, such as:
- Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C8H13N3O3 |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
ethyl 3-amino-4-(ethylamino)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H13N3O3/c1-3-10-5-6(8(12)13-4-2)14-11-7(5)9/h10H,3-4H2,1-2H3,(H2,9,11) |
InChI Key |
DYIFTDJDXFGEML-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(ON=C1N)C(=O)OCC |
Origin of Product |
United States |
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